molecular formula C18H14Cl2N4O2S B6545207 N-(3-chlorophenyl)-2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide CAS No. 946224-93-7

N-(3-chlorophenyl)-2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide

Cat. No.: B6545207
CAS No.: 946224-93-7
M. Wt: 421.3 g/mol
InChI Key: VJWJJULFMVPPBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-chlorophenyl)-2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide features a 1,3-thiazole core substituted at the 4-position with an acetamide group. The acetamide nitrogen is linked to a 3-chlorophenyl moiety, while the thiazole ring’s 2-position bears a carbamoyl group derived from 4-chloroaniline. Its molecular weight is calculated as 405.85 g/mol (C₁₈H₁₄Cl₂N₄O₂S), with key structural elements likely influencing solubility, stability, and target interactions.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4O2S/c19-11-4-6-13(7-5-11)22-17(26)24-18-23-15(10-27-18)9-16(25)21-14-3-1-2-12(20)8-14/h1-8,10H,9H2,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWJJULFMVPPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide, a compound with a complex structure involving thiazole and aromatic moieties, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on anti-inflammatory effects, enzyme inhibition, and antibacterial activity.

Chemical Structure and Properties

The compound's molecular formula is C13H10Cl2N2OC_{13}H_{10}Cl_2N_2O, with a molecular weight of approximately 282.12 g/mol. The presence of chlorine substituents and a thiazole ring contributes to its biological activity.

PropertyValue
Molecular FormulaC13H10Cl2N2O
Molecular Weight282.12 g/mol
LogP4.677
Hydrogen Bond Donors4
Hydrogen Bond Acceptors3

Anti-inflammatory Activity

Research indicates that derivatives of thiazole, including the compound , exhibit significant anti-inflammatory properties. In a study evaluating various thiazole derivatives, it was found that certain compounds effectively inhibited cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

  • IC50 Values : The compound exhibited an IC50 value against COX-1 and COX-2 enzymes, indicating its potential as an anti-inflammatory agent. For example, derivatives showed IC50 values ranging from 19.45 μM to 42.1 μM for COX-1 and COX-2 respectively .

Enzyme Inhibition

The compound is also noted for its inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) : Some thiazole derivatives demonstrated strong AChE inhibition, which is relevant in the context of neurodegenerative diseases like Alzheimer's.
  • Urease Inhibition : Urease inhibitors are crucial in treating conditions like urease-related infections. The compound showed moderate to strong urease inhibitory activity .

Antibacterial Activity

In vitro studies have demonstrated that the compound exhibits antibacterial properties against several strains:

  • Tested Strains : The compound was evaluated against Salmonella typhi and Bacillus subtilis, showing moderate to strong antibacterial activity.
Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong

Case Studies

Several case studies highlight the biological efficacy of compounds related to this compound:

  • Study on Thiazole Derivatives : A study focusing on the synthesis and biological evaluation of thiazole derivatives reported significant anti-inflammatory and analgesic activities in animal models .
  • Enzyme Inhibition Studies : Research involving the inhibition of AChE and urease demonstrated that modifications in the thiazole structure can enhance inhibitory potency, suggesting that this compound could be optimized for better efficacy .

Comparison with Similar Compounds

Data Table: Key Comparative Parameters

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound 405.85 3-ClPh, 4-ClPh, 1,3-thiazole Not reported -
BB17252 522.02 3-ClPh, 6-MeSO₂-benzothiazole Not reported
Compound 11 () 436.34 3-ClPh, benzylpiperazine (dihydrochloride) Anticonvulsant
107b () ~357.38 m-tolyl, 4-Me-thiazole Antimicrobial (MIC 6.25 μg/mL)
Compound 1b () ~357.22 4-ClPh, carbamoyl (no thiazole) Molecular docking (anticancer)
332947-80-5 () 463.00 4-ClPh, triazole, S-linker Not reported

Research Findings and Implications

Impact of Chloro-Substitution: The dual 3- and 4-chlorophenyl groups in the target compound likely enhance lipophilicity and π-π stacking interactions, critical for membrane penetration and target binding. This contrasts with non-chlorinated analogues like 107b, which show moderate antimicrobial activity .

Role of the Thiazole Core :

  • The rigid thiazole ring in the target compound may improve metabolic stability compared to simpler acetamides (e.g., Compound 1b). However, analogues with extended heterocycles (e.g., triazole in 332947-80-5) offer alternative hydrogen-bonding motifs .

Solubility Considerations :

  • While the target compound lacks ionizable groups, derivatives like Compound 11 (dihydrochloride salt) demonstrate how charged forms can address solubility challenges .

Unresolved Questions: No direct pharmacological data (e.g., IC₅₀, toxicity) are available for the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.